1-(Pyridin-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940197 | |
| Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18728-61-5 | |
| Record name | α-Methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18728-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylpyridine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018728615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Catalytic Applications and Ligand Design Incorporating 1 Pyridin 2 Yl Ethanol
Development of Chiral Ligands based on 1-(Pyridin-2-yl)ethanol Scaffolds
The versatility of the this compound framework has spurred the development of a diverse range of chiral ligands. These ligands have found significant application in asymmetric catalysis, a field focused on the selective production of one enantiomer of a chiral molecule. The ability to synthesize enantiomerically pure compounds is of utmost importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry.
Pyridyl Alcohol-Based Ligands in Asymmetric Catalysis
Pyridyl alcohol-based ligands, derived from this compound, are a prominent class of ligands in asymmetric catalysis. diva-portal.orgdicp.ac.cn Their efficacy stems from the combination of a nitrogen-containing pyridine (B92270) ring, which can coordinate to a metal center, and a chiral hydroxyl group that can influence the stereochemical outcome of a reaction. These ligands are often synthesized using a modular approach, allowing for systematic variation of their steric and electronic properties. diva-portal.org
One notable application of these ligands is in the enantioselective addition of organozinc reagents to aldehydes. For instance, chiral pyridyl alcohols derived from D-fructose have been successfully employed as catalysts in the asymmetric addition of diethylzinc (B1219324) to various aldehydes, yielding optically active secondary alcohols. dicp.ac.cn The enantiomeric excess (e.e.) of the product is influenced by the structure of the ligand, with some ligands demonstrating high activity and moderate to good asymmetric induction. dicp.ac.cn
The development of C2-symmetric 2,2'-bipyridines from chiral pyridyl alcohols represents another significant advancement. diva-portal.org These ligands have been utilized in the palladium-catalyzed allylic alkylation, a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of these reactions is often dictated by the absolute configuration of the carbinol carbon in the pyridyl alcohol precursor. diva-portal.org
Table 1: Performance of Chiral Pyridyl Alcohol Ligands in the Asymmetric Diethylzinc Addition to Benzaldehyde
| Ligand | Catalyst Loading (mol%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|
| 1 | 5 | Low |
| 2 | 5 | Good |
| 3 | 5 | Moderate |
| 4 | 5 | High |
| 5 | 5 | High |
| 6 | 5 | Moderate |
Data sourced from a study on fructose-derived pyridyl alcohol ligands. dicp.ac.cn
Coordination Chemistry of this compound Derivatives with Transition Metal Ions
The coordination chemistry of this compound and its derivatives with transition metal ions is rich and varied, leading to the formation of complexes with diverse structures and catalytic activities. acs.orgchemmethod.com The ability of these ligands to act as bidentate N,O-donors is a key feature of their coordination behavior. acs.org The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol group can chelate to a metal center, forming a stable five-membered ring. researchgate.net
The deprotonated form of the alcohol, the alkoxide, is an excellent bridging unit, facilitating the formation of polynuclear metal complexes. acs.orgresearchgate.net This bridging ability has been exploited in the synthesis of single-molecule magnets, which have potential applications in high-density information storage. researchgate.net
The coordination mode of these ligands can be influenced by the specific derivative and the metal ion involved. For example, 2-pyridyl and quinolyl ligands tend to favor a bidentate N,O-coordination, while 3- and 4-pyridyl and quinolyl ligands often exhibit monodentate N-coordination. acs.org The resulting metal complexes can adopt various geometries, including octahedral, tetrahedral, and square-planar arrangements. acs.org The supramolecular structures of these complexes are often governed by intermolecular interactions such as hydrogen bonding and π-π stacking. acs.org
Role in Specific Catalytic Processes
Ligands derived from this compound have proven to be effective in a range of specific catalytic processes, demonstrating their versatility and importance in modern synthetic chemistry.
Asymmetric Transfer Hydrogenation of Pyridyl Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones. bohrium.comua.es Catalysts derived from this compound have shown promise in the ATH of pyridyl ketones. For instance, iron(II) complexes bearing chiral (pyridyl)imine ligands, which can be synthesized from this compound derivatives, have been evaluated as catalysts in the ATH of various ketones. bohrium.com These catalysts have demonstrated moderate catalytic activities with some level of enantioselectivity. bohrium.com
The ATH of pyridyl ketones using ruthenium catalysts in the presence of chiral amino alcohol ligands has also been explored. ua.es Different combinations of ligands and ruthenium precursors have been shown to yield chiral pyridyl alcohols with varying degrees of conversion and enantiomeric excess. ua.esrsc.org For example, the ATH of 2-acetylpyridine (B122185) using an iron(II)-bis(isonitrile) catalyst resulted in (R)-1-(pyridin-2-yl)ethanol with 85% conversion and 41% enantiomeric excess. rsc.org
Table 2: Asymmetric Transfer Hydrogenation of Pyridyl Ketones
| Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 85 | 41 |
| 3-Acetylpyridine | (R)-1-(Pyridin-3-yl)ethanol | 95 | 61 |
| 4-Acetylpyridine | (S)-1-(Pyridin-4-yl)ethanol | 99 | 55 |
Data from a study on iron(II)-bis(isonitrile) catalysts. rsc.org
C-H and X-H Functionalization Catalysis
The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. acs.orgsnnu.edu.cn Ligands derived from this compound play a role in directing and controlling the regioselectivity of these reactions. The pyridine nitrogen can act as a directing group, guiding a metal catalyst to a specific C-H bond for activation and subsequent functionalization. snnu.edu.cnescholarship.org
Rhodium and ruthenium-based catalysts have been extensively used for the C-H functionalization of pyridine-containing substrates. acs.orgsnnu.edu.cn For example, rhodium catalysts have been employed for the oxidative coupling of 2-arylpyridines with alkynes and alkenes. snnu.edu.cn In some cases, catalyst control can be used to achieve divergent C-H functionalization, leading to different products from the same starting materials. acs.org
Furthermore, cobalt-catalyzed C-H activation and annulation reactions of 1-(pyridin-2-yl)-1H-indoles with internal alkynes have been developed, where the pyridyl nitrogen acts as a directing group. researchgate.net This strategy allows for the synthesis of complex fused heterocyclic systems. researchgate.net The functionalization of X-H bonds (where X can be O or N) through carbene transfer reactions catalyzed by copper complexes is another area where pyridine-containing ligands are relevant. researchgate.net
Applications in Polymerization and Polymer Modification
Derivatives of this compound have also found applications in the field of polymer chemistry, both in the synthesis of new polymers and in the modification of existing ones. Iminopyridyl ligands, which can be synthesized from 1-(pyridin-2-yl)ethanone (the oxidized form of this compound), are used to prepare late transition metal complexes for olefin polymerization. acs.orgmdpi.com
For instance, 2-iminopyridylnickel halide complexes, upon activation with a cocatalyst like methylaluminoxane (B55162) (MAO), have been shown to be active catalysts for ethylene (B1197577) polymerization. acs.org The structure of the ligand, including the substituents on the imino- and pyridyl- rings, significantly influences the catalytic activity and the properties of the resulting polyethylene. acs.org Similarly, iminopyridyl iron-based catalysts have been developed for the polymerization of isoprene. mdpi.com
In the area of polymer modification, 2-(pyridin-2-yl)ethanol has been investigated as a protecting group for carboxylic acid monomers. researchgate.net The resulting polymers can be deprotected under specific conditions to reveal the carboxylic acid functionality, allowing for the synthesis of block copolymers with distinct properties. researchgate.net This approach has been demonstrated using controlled polymerization techniques such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization. researchgate.net
Medicinal Chemistry and Biological Activity Studies of Pyridine Ethanol Derivatives
Design and Synthesis of Structurally Modified 1-(Pyridin-2-yl)ethanol Analogues for Biological Screening
The strategic design of this compound analogues is crucial for exploring their therapeutic potential. Modifications often focus on creating diverse chemical libraries to investigate structure-activity relationships (SAR). Common synthetic strategies involve leveraging the reactivity of the pyridine (B92270) and ethanol (B145695) functional groups to introduce various substituents and heterocyclic systems.
One prevalent approach begins with a lead molecule like 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which serves as a versatile precursor. researchgate.net Through reactions such as the Claisen-Schmidt condensation, this aldehyde can be reacted with substituted acetophenones to form chalcones. researchgate.netnih.gov These chalcone (B49325) intermediates, characterized by an α,β-unsaturated carbonyl system, are then used to construct more complex heterocyclic derivatives. For instance, reaction with guanidine (B92328) nitrate (B79036) in an alkaline medium yields pyrimidine (B1678525) derivatives, while reaction with hydrazine (B178648) hydrate (B1144303) can lead to pyrazole (B372694) analogues. researchgate.netmdpi.com Further modifications, such as reacting pyrimidine derivatives with benzoyl chloride, can produce corresponding amide compounds. researchgate.net
Another synthetic route involves the creation of thiourea (B124793) derivatives. This can be achieved by reacting various substituted aromatic amines with N,N-dimethylthiocarbamoyl chloride to produce intermediate isothiocyanates. acs.org These intermediates are then reacted with an amine, such as 2-(pyridin-2-yl)ethan-1-amine, to yield the final thiourea compounds. acs.org Similarly, N-acyl hydrazone derivatives have been synthesized by reacting ketal intermediates with various acid hydrazides. nih.gov
The synthesis of fused heterocyclic systems is also a key strategy. Pyrazolo[3,4-b]pyridine derivatives can be synthesized starting from 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitriles, which are converted to their 2-chloro analogues and then treated with hydrazine hydrate to form the key 3-amino-pyrazolopyridine intermediate. ekb.eg This intermediate can then be reacted with various reagents to produce a range of 3-substituted-pyrazolopyridine derivatives. ekb.eg The goal of these synthetic efforts is to generate a library of structurally diverse compounds for comprehensive biological screening, allowing researchers to identify key structural features responsible for desired pharmacological activities. nih.govbohrium.com
Exploration of Pharmacological Profiles of Pyridine-Ethanol Derivatives
Analogues derived from the this compound scaffold have been investigated for a wide range of pharmacological activities, demonstrating the versatility of this chemical structure in drug discovery.
Antimicrobial Activity of Derivatives
Derivatives of this compound have shown notable potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The introduction of different functional groups and heterocyclic rings to the core structure significantly influences their activity.
Studies have revealed that newly synthesized pyridine derivatives, including those incorporating pyran, indenopyran, and thiazolopyridine moieties, exhibit high antimicrobial activity. bohrium.com For example, a series of isonicotinic acid hydrazide derivatives showed potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger, with some compounds demonstrating efficacy comparable to or better than standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Similarly, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide displayed high antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. nih.gov
The incorporation of a pyrazolo[3,4-b]pyridine core has also yielded compounds with potent antimicrobial effects. Specific derivatives showed broad-spectrum activity with MIC values between 2 and 32 μg/mL against various bacterial and fungal strains. ekb.eg Some of these compounds were also effective against the resistant strain, methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against five Gram-positive bacteria, with some compounds (21b, 21d, 21e, and 21f) showing efficacy similar to linezolid. nih.gov These derivatives also exhibited significant anti-biofilm properties, often at concentrations much lower than their MIC, indicating a strong inhibitory effect on biofilm formation. nih.gov
Table 1: Antimicrobial Activity of Selected Pyridine-Ethanol Derivatives
Anti-inflammatory Properties of Derivatives
Derivatives based on the pyridine scaffold have been extensively explored for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. dovepress.com The design of selective COX-2 inhibitors is a key strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. semanticscholar.org
A variety of pyridine-containing structures, including pyrimidine-pyridine hybrids, have demonstrated significant anti-inflammatory activity. nih.gov For instance, certain pyridopyrimidinone derivatives (IIId, IIIf, IIIg, and IIIi) exhibited superior COX-2 inhibition (IC50 = 0.67–1.02 µM) compared to the standard drug celecoxib (B62257) (IC50 = 1.11 µM). semanticscholar.org The ethyl pyridopyrmidinone-benzoates (IIIf, IIIg, and IIIh) not only showed potent inhibition of carrageenan-induced edema in animal models but also displayed lower ulcerogenic potential than indomethacin. semanticscholar.org
The synthesis of chalcones from pyridine-containing precursors has also led to potent anti-inflammatory compounds. A chalcone derivative (Compound 3) showed the highest inhibitory potential for 5-lipoxygenase (5-LOX) with an IC50 of 4.71 µM, which was more potent than the standard drug meclofenamate sodium (IC50 = 6.15 µM). nih.gov Another derivative (Compound 4) was a potent inhibitor of COX-2 with an IC50 of 0.44 µM. nih.govd-nb.info Molecular docking studies have supported these findings, showing that these derivatives can bind effectively within the active site of the COX-2 enzyme, often through hydrogen bonding and hydrophobic interactions with key residues like Arg120 and Tyr355. mdpi.comnih.gov
Table 2: Anti-inflammatory Activity of Selected Pyridine-Ethanol Derivatives
Anticancer Potential of Derivatives
The pyridine ring is a privileged structure found in many anticancer agents, and derivatives of this compound have been synthesized and evaluated for their potential to combat various cancers. These compounds have demonstrated cytotoxic activity against a range of human tumor cell lines.
One area of focus has been the development of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Certain tetracyclic derivatives, such as compounds 8a and 8d, have shown potent cytotoxic activity. Compound 8d was found to be equipotent to the EGFR inhibitor erlotinib (B232) against the A-549 lung cancer cell line (IC50 = 7.23 µM vs 6.53 µM) and was twofold more potent against the PC-3 prostate cancer cell line (IC50 = 7.12 µM vs 11.05 µM). nih.gov
Other pyridine-based structures have also shown promise. A series of imidazopyridine-quinoline hybrid compounds were evaluated against four human cancer cell lines, with compound 12 showing potent activity with IC50 values of 0.35 µM (HeLa), 0.29 µM (MDA-MB-231), 0.34 µM (ACHN), and 0.30 µM (HCT-15). jocpr.com Thiosemicarbazone derivatives incorporating a pyridine ring have also been investigated. N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide (HL4) showed very strong and selective antiproliferative activity against the HL-60 leukemia cell line, with IC50 values between 0.01 and 0.06 µM and a high selectivity index. mdpi.com
Table 3: Anticancer Activity of Selected Pyridine-Ethanol Derivatives
Neurotransmitter Modulation and Other Biological Targets of Derivatives
The versatility of the pyridine-ethanol scaffold extends to the modulation of the central nervous system (CNS), particularly through interaction with various neurotransmitter receptors. These receptors are critical targets for treating a range of neurological and psychiatric disorders.
Derivatives have been shown to interact with the GABAergic system, which is the main inhibitory neurotransmitter system in the brain. longdom.org Pyridine-based compounds have been investigated for their ability to modulate GABA-A receptors, a key target for anticonvulsant drugs. bohrium.com
The serotonergic system is another important target. Piperazine derivatives containing a pyridine moiety have shown interactions with serotonin (B10506) receptors, including acting as agonists at 5-HT1b receptors. ijrrjournal.com The endocannabinoid system, which plays a role in pain, appetite, and mood, is also a target. Chronic ethanol consumption has been shown to affect the endocannabinoid system, and pyridine derivatives could potentially modulate this system. longdom.org
Furthermore, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov These compounds enhance the effect of the endogenous neurotransmitter acetylcholine. Interestingly, these PAMs displayed negative binding cooperativity with the antagonist [3H]NMS, indicating they stabilize a receptor conformation that is less favorable for antagonist binding. nih.gov This allosteric modulation offers a sophisticated approach to fine-tuning receptor activity, which can be advantageous over direct agonism or antagonism. nih.gov
Mechanistic Insights into Derivative-Biological Target Interactions
Understanding the mechanism of action at a molecular level is critical for the rational design of more potent and selective drug candidates. For pyridine-ethanol derivatives, a combination of in vitro enzymatic assays and in silico molecular docking studies has provided valuable insights into how these compounds interact with their biological targets.
In the context of anticancer activity, several pyridine derivatives have been shown to inhibit specific protein kinases. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a was a potent inhibitor of both wild-type EGFR (EGFRWT) and its resistant mutant EGFRT790M, with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis (programmed cell death) in PC-3 cancer cells by arresting the cell cycle and significantly increasing the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Another pyrazolyl pyridine derivative (compound 12) was found to be a potent inhibitor of PIM-1 kinase, another important target in oncology. This compound induced apoptosis in MCF-7 breast cancer cells and arrested the cell cycle in the S-phase. researchgate.net
For anti-inflammatory derivatives, molecular docking has been instrumental in elucidating their binding modes within the active sites of COX enzymes. Studies have shown that these compounds often mimic the binding of known inhibitors like celecoxib and meloxicam. nih.govsemanticscholar.org They typically form hydrogen bonds with key amino acid residues, such as Arg120 and Tyr355 in COX-2, and engage in hydrophobic interactions within the active site, which accounts for their inhibitory activity. nih.govsemanticscholar.org
In the realm of antimicrobial action, some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbial metabolism. ekb.eg The most potent compounds (4d, 6c, and 9c) showed IC50 values against DHFR that were significantly lower than the reference drug Trimethoprim. Molecular docking confirmed that these compounds have a high binding affinity for the DHFR active site, explaining their potent antimicrobial effects. ekb.eg These mechanistic studies are vital for optimizing lead compounds to enhance their efficacy and selectivity for their intended biological targets.
Utility as Key Intermediates in Pharmaceutical Development
The chemical scaffold of this compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its pyridine ring and reactive secondary alcohol group allow for extensive chemical modifications, making it a versatile starting point for creating more complex molecules with specific biological activities. Researchers in medicinal chemistry utilize this intermediate to develop novel therapeutic agents across different classes, including antibiotics and antihistamines. The chirality of the ethanol side chain, specifically the (R) or (S) enantiomer, is often critical for the biological efficacy and selectivity of the final drug product.
One of the most significant applications of a this compound derivative is in the development of new-generation antibiotics. researchgate.net Nafithromycin, a ketolide antibiotic, is being developed to combat community-acquired bacterial pneumonia, including infections caused by drug-resistant strains. researchgate.net The synthesis of Nafithromycin relies on a key chiral intermediate, (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol. researchgate.net This intermediate is prepared over several steps, starting from readily available chiral precursors like methyl-D-lactate, to ensure the correct stereochemistry, which is vital for its antibacterial activity. researchgate.net The development of a validated chiral high-performance liquid chromatography (HPLC) method to separate the (R) and (S) enantiomers of the hydroxyethyl-thiadiazole-pyridine intermediate highlights the importance of stereochemical purity in the manufacturing of the final active pharmaceutical ingredient. researchgate.net
Another important area where pyridine-ethanol derivatives are key intermediates is in the synthesis of H1-antihistamines. smolecule.com For instance, 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride is a recognized intermediate in the development of various antihistaminic agents. smolecule.com These compounds function by blocking histamine (B1213489) H1 receptors, thereby alleviating symptoms associated with allergic reactions. smolecule.com Furthermore, deuterated versions of these intermediates, such as 1-Phenyl-1-(2-pyridyl)ethanol D5, are synthesized for use in analytical method development and validation for drugs like Doxylamine. synzeal.com This application is crucial for quality control during commercial production and for pharmacokinetic studies. synzeal.com
The pyridine framework is also integral to the synthesis of imidazo[1,2-a]pyridines, a class of bicyclic heterocyclic compounds with a wide range of therapeutic properties, including antiulcer, anticancer, and antiviral activities. researchgate.netnih.gov The synthesis of these molecules often begins with the cyclization of aminopyridines. nih.gov While not always starting directly from this compound, the elaboration of the pyridine core is a fundamental strategy. For example, new 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated as potential antisecretory and cytoprotective antiulcer agents. nih.gov Some of these compounds demonstrated significant cytoprotective effects in preclinical models, indicating the therapeutic potential of this structural class. nih.gov
The versatility of the pyridine-ethanol scaffold extends to other areas of biological activity. Derivatives incorporating thiourea, triazole, thiadiazole, and oxadiazole moieties have been synthesized from pyridine-based starting materials and have shown a range of biological activities. mdpi.com Research into pyridine-containing arylthiourea derivatives has also revealed potent herbicidal activity, demonstrating the broad applicability of this chemical motif beyond pharmaceuticals. acs.org These studies underscore the value of this compound and related structures as foundational elements in discovery chemistry. acs.orgresearchgate.net
Interactive Data Table: Examples of Pharmaceutical Intermediates and Derivatives
| Intermediate/Derivative Class | Specific Compound Example | Therapeutic Area/Application | Research Findings | Citations |
| Thiadiazolyl-Ethanol Derivative | (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol | Antibiotic (Ketolide) | A key chiral intermediate for the synthesis of Nafithromycin, an antibiotic for community-acquired bacterial pneumonia. The specific (R)-enantiomer is crucial for biological activity. | researchgate.net |
| Phenyl-Ethanol-Pyridine Derivative | 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride | Antihistamine | Serves as an intermediate in the synthesis of H1-antihistamines. A deuterated version is used as a reference standard for Doxylamine. | smolecule.comsynzeal.com |
| Imidazo[1,2-a]pyridines | 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine | Antiulcer | Synthesized from pyridine precursors, this class of compounds shows significant cytoprotective properties in preclinical models. | nih.gov |
| Arylthiourea Derivatives | 1-(2-(pyridin-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea | Agrochemical | Derivatives based on the pyridine-ethylamine scaffold have been shown to possess potent herbicidal activity, inhibiting root growth in various plants. | acs.org |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations on 1-(Pyridin-2-yl)ethanol Systems
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For systems incorporating the this compound framework, DFT calculations provide detailed information on molecular geometry, electronic distribution, and reactivity descriptors.
Researchers have employed DFT to study various pyridyl-containing compounds to elucidate their structural and electronic characteristics. mdpi.comnih.gov In a study on a pyridylpyrazole derivative bearing a hydroxyethyl (B10761427) group, DFT calculations with a 6-31G* basis set were performed to determine properties such as the HOMO-LUMO energy gap, binding energies, and electron deformation densities. nih.govresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic transitions and reactivity. For instance, in a study of a terpyridine derivative in ethanol (B145695), the main electronic transition was found to originate from the HOMO, composed of both terpyridine and phenol (B47542) character, to the LUMO, which was primarily localized on the terpyridine moiety. scielo.org.co
Further DFT applications include the calculation of reactivity indices like Fukui and Parr functions, which help identify the most probable sites for electrophilic and nucleophilic attacks within the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for intermolecular interactions. mdpi.com These computational tools are invaluable for rationalizing the observed chemical behavior and for predicting the properties of novel derivatives.
Table 1: Applications of DFT in the Study of Pyridyl-Ethanol Related Systems
| DFT Calculation Type | Purpose | Reference Compound Example |
|---|---|---|
| Geometry Optimization | To find the lowest energy structure of the molecule. | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol |
| HOMO-LUMO Analysis | To determine the electronic band gap and predict electronic transitions and reactivity. | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |
| Molecular Electrostatic Potential (MEP) | To visualize charge distribution and predict sites for electrophilic and nucleophilic attack. | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol mdpi.com |
| Fukui and Parr Functions | To quantify local reactivity and identify electrophile/nucleophile centers. | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with other molecules, such as binding to a protein. nih.govdntb.gov.ua These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape. nih.gov
The analysis of MD trajectories allows for the identification of stable conformations, the transitions between them, and the influence of the solvent environment. nih.gov In the context of drug discovery, MD simulations can be used to predict how a ligand like this compound might bind to a biological target. By simulating the ligand in the active site of a protein, researchers can identify key interactions, estimate binding affinity, and observe conformational changes in both the ligand and the protein upon binding. nih.gov This information is critical for the rational design of more potent and selective inhibitors.
Theoretical Investigations of Protonation Sites and Aromaticity in Pyridyl Moieties
The pyridine (B92270) ring in this compound contains a nitrogen atom that can be protonated, a process that significantly alters the molecule's electronic properties and reactivity. Theoretical studies are essential for identifying the most likely protonation site and for quantifying the resulting changes in aromaticity.
Protonation has a direct impact on the aromaticity of the pyridine ring. The Harmonic Oscillator Model of Aromaticity (HOMA) index is often used to quantify this change. For a neutral 2-pyridynyl compound, the HOMA value was calculated to be 0.9363, indicating high aromaticity. nih.gov Upon protonation at the pyridinic N1 nitrogen, the HOMA value decreased significantly to 0.8049, signifying a loss of aromatic character. nih.gov This reduction in aromaticity can be a key factor in subsequent chemical transformations. nih.gov
Table 2: HOMA Aromaticity Index for a 2-Pyridynyl Moiety Before and After Protonation
| Rotamer | Protonation Site | HOMA Index |
|---|---|---|
| I | Neutral | 0.9363 |
| V | N1 (Pyridinic) | 0.8049 |
| IX | N2 (Aminoethanol) | 0.9309 |
| XIII | N4 (Amino substituent) | 0.8131 |
Data sourced from a study on a 2-pyridynyl-containing protecting group. nih.gov
Computational Modeling of Reaction Mechanisms in the Synthesis and Transformation of this compound
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound and its analogs. By mapping the potential energy surface of a reaction, these models can identify transition states, intermediates, and determine the most favorable reaction pathway.
DFT calculations have been successfully applied to model the synthesis of related compounds. For example, the mechanism for the formation of 2‐[methyl(pyridin‐2‐yl)amino]ethanol was investigated using the M06‐2X/6‐311++G(d,p) level of theory. researchgate.net The results suggested a concerted nucleophilic aromatic substitution reaction mechanism and allowed for the calculation of thermodynamic parameters, which were in good agreement with experimental data. researchgate.net Similarly, the mechanism of thioacetylation of 2-(pyridin-2-yl)ethanethiol has been studied using DFT, suggesting a transition state involving the development of a partial negative charge on the sulfur atom.
Computational methods are also used to understand more complex transformations. In a study of the copper(II)-assisted hydrolysis of a cyclic urea (B33335) ligand containing a 1-(pyridin-2-yl) moiety, quantum chemical calculations were instrumental in elucidating the reaction mechanism. researchgate.net These calculations can model the role of the metal ion in catalysis, showing how it facilitates the cleavage of bonds and the formation of new products. Such mechanistic insights are crucial for optimizing reaction conditions and for designing new synthetic routes to access complex molecules derived from the this compound scaffold. mdpi.comsapub.org
Advanced Spectroscopic Characterization in Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) of a chiral sample. In an achiral solvent, the NMR spectra of two enantiomers are identical because their protons are in magnetically equivalent environments. To differentiate them, a chiral environment must be introduced, which is typically achieved through one of two main strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). bath.ac.ukresearchgate.net
Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte, such as 1-(Pyridin-2-yl)ethanol, to form new diastereomeric compounds. bath.ac.uk These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of each by integrating their unique signals. bath.ac.uk
Alternatively, chiral solvating agents form transient, weak diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction is strong enough to induce small but measurable differences in the chemical shifts (ΔΔδ) of the corresponding protons in the two enantiomers, a phenomenon known as enantiomeric discrimination. acs.org Cyclodextrins are a common class of CSAs used for this purpose. researchgate.net The choice of CSA is critical, as its structure must provide a suitable chiral pocket to interact effectively with the analyte. acs.org For instance, research on renewable CSAs derived from isomannide (B1205973) and isosorbide (B1672297) has demonstrated their effectiveness in creating distinguishable NMR signals for various racemic analytes. acs.org The magnitude of the chemical shift non-equivalence allows for the direct calculation of the enantiomeric excess from the ¹H NMR spectrum. acs.org
While specific studies detailing the use of CSAs or CDAs for this compound are not broadly reported, the methodology is standard for chiral alcohols. The typical ¹H and ¹³C NMR chemical shifts for related structures provide a reference for the signals that would be monitored in such an experiment.
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695) | ¹H-NMR | CDCl₃ | 2.34 (s, 3H, CH₃), 4.12 (t, 2H, -CH₂OH), 4.59 (t, 2H, N-CH₂), 6.37 (s, 1H, pz-H), 7.32 (m, 1H, Py-H), 7.60 (d, 1H, Py-H), 7.82 (t, 1H, Py-H), 8.62 (d, 1H, Py-H) | mdpi.com |
| 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol | ¹³C-NMR | CDCl₃ | 13.48 (-CH₃), 52.29 (N-CH₂-), 62.91 (-CH₂-OH), 106.37 (Pz C-H), 122.94 (Py C-H), 123.62 (Py C-H), 137.73 (Py C-H), 142.22 (Pz C), 148.05 (Pz CCH₃), 148.31 (Py C-H), 148.95 (Py C) | mdpi.com |
| (S)-1-(furan-2-yl)ethanol | ¹H-NMR | CDCl₃ | 1.56 (d, 3H, C-CH₃), 4.88 (q, 1H, H-1), 6.25 (d, 1H, H-3΄), 6.35 (m, 1H, H-4΄), 7.35 (s, 1H, H-5΄) | researchgate.net |
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assessment
Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. researchgate.netacs.org These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org
VCD spectroscopy, the vibrational analogue of ECD, has emerged as a particularly robust tool for the stereochemical analysis of small organic molecules. researchgate.netalmacgroup.com The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample and comparing it to the theoretical spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). acs.orgfrontiersin.org A match between the experimental spectrum of a specific enantiomer (e.g., the (+)-enantiomer) and the spectrum calculated for a particular absolute configuration (e.g., the R-configuration) allows for an unambiguous assignment. acs.org
The accuracy of this method relies on identifying the most stable conformations of the molecule in solution, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. frontiersin.org VCD provides rich structural information, as the signals are sensitive to the entire molecular structure and its conformational flexibility. researchgate.netmdpi.com
ECD operates on the same principle but measures electronic transitions in the UV-Vis range. acs.org It is particularly useful when the molecule contains chromophores that absorb in an accessible spectral region. frontiersin.org The interaction between multiple chromophores within a chiral structure can lead to characteristic coupled signals, known as exciton (B1674681) coupling, which provides further stereochemical information. acs.org For this compound, the pyridine (B92270) ring acts as a chromophore, making ECD a suitable technique for its analysis.
| Aspect | Description | Reference |
|---|---|---|
| Principle | Measures the differential absorption of left and right circularly polarized light in the infrared (VCD) or UV-Vis (ECD) region. | acs.org |
| Methodology | Comparison of the experimental spectrum with a theoretically predicted spectrum from quantum mechanical (DFT) calculations for a known configuration. | researchgate.netacs.org |
| Requirement | Requires a conformational search to identify all low-energy conformers, as the final spectrum is a Boltzmann-weighted average. | frontiersin.org |
| Outcome | Provides an unambiguous assignment of the absolute configuration (R/S) of the molecule in solution. | almacgroup.com |
| Advantage | Non-destructive technique that provides detailed conformational information in the solution state. | researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation of Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net While obtaining a single crystal of a small, flexible molecule like this compound can be challenging, its ability to act as a ligand in metal complexes provides an excellent avenue for crystallographic analysis. The coordination to a metal center often pre-organizes the ligand, facilitating crystallization.
The deprotonated form of this compound, 1-(pyridin-2-yl)ethanolato, acts as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the alcoholate oxygen. A prime example is the dinuclear copper(II) complex, Bis[μ-2-(pyridin-2-yl)ethanolato]bis[bromidocopper(II)], [Cu₂Br₂(C₇H₈NO)₂]. iucr.org X-ray analysis of this complex revealed a centrosymmetric dimeric structure where two copper ions are bridged by the oxygen atoms of two ethanolato ligands, forming a planar Cu₂O₂ ring. iucr.org Each copper atom is in a distorted square-planar geometry, coordinated by a pyridine nitrogen, a bromide ligand, and two bridging oxygen atoms. iucr.org
Such studies provide invaluable structural data, including precise bond distances (e.g., Cu-O distances of 1.910 Å and 1.943 Å) and angles (e.g., Cu-O-Cu angle of 103.68°). iucr.org For chiral ligands, if the crystal is non-centrosymmetric and contains a sufficiently heavy atom, anomalous dispersion effects can be used to determine the absolute stereochemistry of the ligand without ambiguity. researchgate.net This has been demonstrated in the structural determination of various chiral molecules, including those containing pyridinyl moieties. nih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | [Cu₂Br₂(C₇H₈NO)₂] | iucr.org |
| Crystal System | Triclinic | iucr.org |
| Space Group | Pī | iucr.org |
| a (Å) | 4.2066 (2) | iucr.org |
| b (Å) | 8.4338 (3) | iucr.org |
| c (Å) | 11.5113 (6) | iucr.org |
| α (°) | 91.122 (4) | iucr.org |
| β (°) | 90.195 (3) | iucr.org |
| γ (°) | 97.033 (1) | iucr.org |
| Volume (ų) | 405.24 (3) | iucr.org |
| Z | 1 | iucr.org |
| Temperature (K) | 150 | iucr.org |
Emerging Research Applications and Future Perspectives
Role of 1-(Pyridin-2-yl)ethanol as a Protecting Group in Polymer Science
In the realm of polymer science, the strategic use of protecting groups is paramount for the synthesis of well-defined polymers with controlled architectures. While research has highlighted the utility of the related compound 2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids like methacrylic acid, the principles can be extended to understand the potential role of this compound. rsc.orgresearchgate.net
The pyridine-containing moiety offers a distinct advantage due to its selective cleavage under specific conditions. For instance, the 2-(pyridin-2-yl)ethyl group can be removed chemically under alkaline conditions or thermally at elevated temperatures (at or above 110 °C). rsc.orgresearchgate.net This protecting group demonstrates stability under acidic conditions and resistance to catalytic hydrogenolysis. rsc.orgresearchgate.net Such orthogonal deprotection strategies are highly desirable in complex polymer synthesis.
The application of this protecting group strategy has been successfully demonstrated in controlled polymerization techniques, including Group Transfer Polymerization (GTP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net These methods have been employed to create homopolymers and diblock copolymers. rsc.orgresearchgate.net The subsequent removal of the pyridinyl-based protecting group yields polymers with functional segments, such as poly(methacrylic acid). rsc.orgresearchgate.net The commercial availability and relatively low cost of pyridinylethanol derivatives further enhance their potential for widespread use within the polymer research community. rsc.orgresearchgate.net
Table 1: Polymerization Techniques and Cleavage Conditions for Pyridinyl-based Protecting Groups
| Polymerization Method | Monomer Protected | Resulting Polymer Architecture | Cleavage Condition |
| Group Transfer Polymerization (GTP) | Methacrylic Acid | Homopolymers, Diblock Copolymers | Alkaline or Thermal |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Methacrylic Acid | Homopolymers, Diblock Copolymers | Alkaline or Thermal |
This table is based on research on the related compound 2-(Pyridin-2-yl)ethanol and illustrates the potential application principles for this compound.
Integration into Advanced Materials and Functional Nanocomposites
The unique properties of this compound make it a compelling candidate for integration into advanced materials and functional nanocomposites. The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers. bohrium.com Furthermore, the hydroxyl group can be functionalized to attach the molecule to surfaces or other monomers, making it a versatile surface modification agent for nanoparticles.
The incorporation of such functional molecules can significantly enhance the properties of polymer nanocomposites. mdpi.com For instance, the dispersion of functionalized nanoparticles within a polymer matrix can improve the mechanical strength, thermal stability, and optical properties of the resulting composite material. mdpi.comresearchgate.net The pyridine moiety, in particular, can be used to create materials with pH-responsive behavior or specific catalytic activity.
Research into UV-curable polymer nanocomposites highlights the importance of material selection and formulation to achieve efficient dispersion of nanofillers. mdpi.com The surface modification of nanofillers is a pivotal technique for producing high-performance materials. mdpi.com The structure of this compound is well-suited for this purpose, offering a pathway to novel functional nanocomposites with tailored properties for applications in coatings, adhesives, and 3D printing. mdpi.com
Future Directions in Organometallic Chemistry and Chiral-at-Metal Catalysis
A significant area of emerging research for this compound lies in organometallic chemistry, specifically in the development of chiral catalysts. The term "chiral-at-metal" refers to catalyst complexes where the stereogenicity arises from the arrangement of ligands around the metal center. rsc.org The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, and this compound, particularly its enantiopure forms like (R)-1-(Pyridin-2-yl)ethanol, serves as a valuable chiral building block. uni-regensburg.dechemscene.com
The design of chiral-at-metal catalysts often involves the use of achiral ligands that arrange themselves helically around a metal center, creating a chiral environment. rsc.org Pyridine-containing ligands are frequently employed in this context. rsc.org The chiral center in this compound can be used to synthesize ligands that induce a preferred stereochemical outcome in catalytic reactions.
For example, chiral (pyridyl)imine Fe(II) complexes have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. bohrium.com While these initial studies have shown moderate catalytic activities with low enantioselectivity, they pave the way for future research focused on optimizing the ligand architecture to enhance catalyst performance. bohrium.com The development of such catalysts is crucial for the efficient synthesis of chiral alcohols, which are important precursors in organic synthesis. bohrium.com The transition metal-catalyzed asymmetric hydrogenation of pyridyl-containing unsaturated compounds remains a challenge due to the coordinating ability of the pyridine moiety, which can lead to catalyst deactivation. acs.org Overcoming this challenge is a key future direction.
Table 2: Examples of Metal Complexes with Pyridinyl Ligands in Catalysis
| Metal | Ligand Type | Catalytic Application |
| Iron (Fe) | (Pyridyl)imine | Asymmetric Transfer Hydrogenation of Ketones |
| Ruthenium (Ru) | N-(2-pyridyl)-substituted N-heterocyclic carbene | Asymmetric Photochemistry |
| Iridium (Ir) | Bidentate N,O-coordinating ligands | Asymmetric Michael Additions |
Prospects for Rational Design of Bioactive Pyridyl Ethanol (B145695) Analogues with Enhanced Specificity
The rational design of new bioactive molecules is a cornerstone of medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure found in many FDA-approved drugs. mdpi.com The principles of rational drug design, such as molecular hybridization and scaffold hopping, can be applied to this compound to generate novel analogues with enhanced biological specificity. mdpi.com
Molecular hybridization involves combining pharmacophoric elements from different bioactive molecules to create a hybrid with improved activity. mdpi.com Scaffold hopping aims to replace the core structure of a known active compound with a different scaffold while retaining or improving its biological function. mdpi.com By applying these strategies to this compound, researchers can explore a vast chemical space to identify new compounds with potential therapeutic applications.
For instance, the synthesis of various dihydropyridine (B1217469) and pyridine analogues has led to the discovery of potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP) with anticancer activity. mdpi.com Similarly, the design of pyridine-based pyrrolo[2,3-d]pyrimidine analogues has yielded potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com These examples demonstrate the potential for designing bioactive analogues based on the pyridyl ethanol framework. Future research will likely focus on synthesizing libraries of such analogues and screening them for a wide range of biological activities. mdpi.comresearchgate.net
Q & A
Q. Methodological Considerations :
- Optimize catalyst loading (e.g., RhNPs vs. Pd/C) and H₂ pressure to minimize side reactions.
- Monitor reaction progress using TLC or GC-MS to ensure completion.
How can crystallographic data for this compound derivatives be refined to address structural ambiguities?
Advanced Research Question
Crystallographic refinement using SHELXL (for small-molecule structures) or Mercury (for visualization and analysis) is critical. Challenges include:
Q. Example Workflow :
Solve initial phases with SHELXD .
Refine with SHELXL , incorporating hydrogen bonding and torsional restraints.
Visualize packing motifs in Mercury to confirm intermolecular interactions .
How do researchers resolve discrepancies in catalytic reduction yields of this compound derivatives?
Advanced Research Question
Contradictions in yield data often arise from variations in:
- Catalyst Stability : RhNPs may degrade under prolonged H₂ exposure, reducing efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility compared to ethanol .
Q. Methodological Approach :
- Conduct control experiments to isolate variables (e.g., pressure, temperature).
- Use statistical tools (e.g., ANOVA) to analyze reproducibility across batches .
What spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethanol moiety (δ ~1.4 ppm for -CH₂CH₂OH) and pyridine ring protons (δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z 149.19 for C₇H₉NO) .
- X-Ray Diffraction : Resolves stereochemical ambiguities in crystalline derivatives .
Validation Tip : Cross-reference experimental IR peaks (e.g., O-H stretch ~3300 cm⁻¹) with computational spectra (DFT/B3LYP) .
How do electronic effects of pyridine substituents modulate the reactivity of this compound?
Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring increase the electrophilicity of the adjacent ethanol group, enhancing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., -CH₃) stabilize the hydroxyl proton, favoring oxidation pathways .
Q. Experimental Design :
- Synthesize derivatives with para-substituted pyridines (e.g., -Cl, -OCH₃).
- Compare reaction kinetics (e.g., SN2 vs. oxidation) using UV-Vis or HPLC .
What strategies optimize selective reduction of 1-(Pyridin-2-yl)ethanone to ethanol derivatives?
Advanced Research Question
Key factors include:
- Catalyst Selection : RhNPs outperform Pd/C in selectivity due to lower overpotential for ketone reduction .
- Solvent Choice : THF minimizes competitive adsorption of pyridine nitrogen on the catalyst surface .
Q. Data-Driven Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 15–25 bar | Maximizes conversion |
| Temperature | 25–35°C | Prevents catalyst sintering |
| Reaction Time | 4–6 h | Balances kinetics vs. side reactions |
How can computational tools aid in predicting the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility in binary solvent systems (e.g., ethanol/water) .
- Density Functional Theory (DFT) : Calculate pKa (~15.1 for -OH) and redox potentials to guide synthetic planning .
Q. Software Recommendations :
- Gaussian 16 : For thermodynamic property calculations.
- VASP : For surface interaction studies in catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
